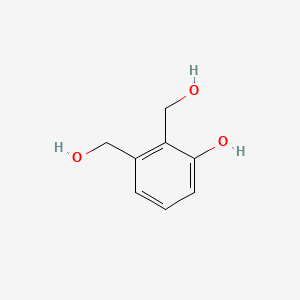
o-Xylene-3,alpha,alpha'-triol
Cat. No. B8775853
Key on ui cas rn:
7369-27-9
M. Wt: 154.16 g/mol
InChI Key: ZBSGNEYIENETRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04013605
Procedure details


94 g of phenol are dissolved in 100 g of (33%) caustic soda solution and at 25° C 50 g of aqueous (30%) formaldehyde and 50 g of (90%) paraformaldehyde are added. The mixture initially heats slowly in an exothermic reaction. On reaching 40° C cooling takes place and this temperature is maintained until the formaldehyde content falls to below 1%, which takes 11/2 to 2 hours. 100 g of isobutanol are added and accompanied by cooling the mixture is set to a pH value of 8.0 to 8.5 with about 80 g of 35% hydrochloric acid, subsequently the pH value is set to 6.5 with about 5 to 10 g of formic acid, the aqueous phase is left to settle and discarded. The dimethylol phenol solution in isobutanol is freed from water by circulation distillation as described in Examples 1-4 under reduced pressure at 50°-55° C. Inorganic substances are removed by filtration and 240 g of the solution are obtained.








Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([OH:12])C(C)C.Cl.[CH:14](O)=[O:15]>[OH-].[Na+].C=O>[CH2:14]([C:3]1[C:2]([CH2:8][OH:12])=[C:1]([OH:7])[CH:6]=[CH:5][CH:4]=1)[OH:15] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
94 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
C=O
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)O
|
Step Three
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
7.5 (± 2.5) g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture initially heats slowly in an exothermic reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
On reaching 40° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2 to 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling the mixture
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the aqueous phase is left
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The dimethylol phenol solution in isobutanol is freed from water by circulation distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as described in Examples 1-4 under reduced pressure at 50°-55° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Inorganic substances are removed by filtration and 240 g of the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(O)C=1C(=C(C=CC1)O)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
